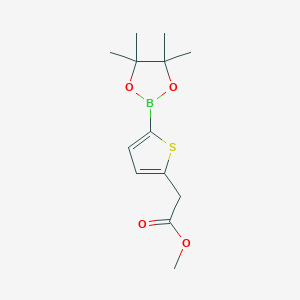![molecular formula C7H5N3O2 B1435810 Pyrazolo[1,5-a]pyrazine-4-carboxylic acid CAS No. 2092330-98-6](/img/structure/B1435810.png)
Pyrazolo[1,5-a]pyrazine-4-carboxylic acid
概要
説明
Pyrazolo[1,5-a]pyrazine-4-carboxylic acid is a chemical compound with the CAS Number: 2092330-98-6 . It is a powder form substance . Pyrazole derivatives, including this compound, are appreciated to manifest a wide range of biological qualities such as cannabinoid hCB1 and hCB2 receptor, anti-inflammatory, inhibitors of p38 Kinase, CB1 receptor antagonists, antimicrobial activity .
Synthesis Analysis
A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst has been introduced . This method provided the desired products with moderate to good yields .Physical And Chemical Properties Analysis
This compound is a powder form substance . Pyrazoles can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups .科学的研究の応用
Synthesis and Derivative Formation
- Pyrazolo[1,5-a]pyrazine derivatives have been synthesized using a facile one-pot three-step protocol starting from pyrazole-3-carboxylic acids, demonstrating a versatile approach to creating novel compounds (Zaremba et al., 2013).
- Ethyl imidazo[1,5-a]pyrazolo[5,1-c]pyrazine-1-carboxylates were synthesized through reactions of 4-chloropyrazolo[1,5-a]pyrazines with ethyl isocyanoacetate, highlighting the potential for creating diverse chemical structures (Tsizorik et al., 2018).
Functionalization Reactions
- Research on 1H-pyrazole-3-carboxylic acid derivatives revealed that these compounds could be converted into ester or amide derivatives, suggesting possibilities for chemical modification and functionalization (Akçamur et al., 1997).
- Studies on 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid have led to the synthesis of various derivatives, indicating the adaptability of this compound in chemical transformations (Bildirici et al., 2007).
Application in Heterocyclic Chemistry
- Synthesis of methylpyrazolo[1,5-a]pyrazine-4-carboxylates by palladium-catalyzed carbonylation highlights the potential application of these compounds in heterocyclic chemistry (Tsizorik et al., 2020).
- The creation of 4-heteryl-substituted derivatives of methylpyrazolo[1,5-a]pyrazine-4-carboxylates through cyclocondensation processes further illustrates the versatility of these compounds in producing diverse heterocyclic structures (Tsizorik et al., 2020).
Potential in Material Science
- Pyrazolo[3,4-b]pyrazines have been synthesized and evaluated as disperse dyes for polyester fibers, demonstrating their application potential in material science (Rangnekar & Dhamnaskar, 1990).
作用機序
Target of Action
Pyrazolo[1,5-a]pyrazine-4-carboxylic acid and its derivatives have been found to exhibit a wide range of biological activities. They have been shown to have antiproliferative effects on lung adenocarcinoma cell lines .
Mode of Action
It’s suggested that the compound interacts with its targets, leading to changes at the molecular level . The reaction mechanism involves an attack coming from a nitrogen atom, resulting in a cyclization intermediate, which is finalized with proton transfer .
Biochemical Pathways
Pyrazole derivatives are known to affect a wide range of biological pathways, including those involved in inflammation, kinase inhibition, and antimicrobial activity .
Pharmacokinetics
Theoretical admet (absorption, distribution, metabolism, excretion, and toxicity) studies of pyrazolopyrazine derivatives have predicted suitable pharmacokinetic phases .
Result of Action
The cytotoxic effects of this compound derivatives on the A549 cell line have been investigated. Certain derivatives were found to increase the cell death rate to 50% at a concentration of 160 µM .
Action Environment
It’s worth noting that the compound exhibits excellent thermal stability , which could potentially influence its action and efficacy.
Safety and Hazards
将来の方向性
Based on scaffold hopping and computer-aid drug design, 38 pyrazolo [3,4- b ]pyridine derivatives were synthesized . Among them, compound C03 showed acceptable activity with an IC 50 value of 56 nM and it inhibited the proliferation of the Km-12 cell line with an IC 50 value of 0.304 μM together with obvious selectivity for the MCF-7 cell line and HUVEC cell line . Furthermore, compound C03 possessed good plasma stability and low inhibitory activity to a panel of cytochrome P450 isoforms except CYP2C9 . Overall, C03 has potential for further exploration .
生化学分析
Biochemical Properties
Pyrazolo[1,5-a]pyrazine-4-carboxylic acid plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with dipeptidyl peptidase-IV, an enzyme involved in glucose metabolism, thereby inhibiting its activity . Additionally, this compound has been found to inhibit HIV-1 integrase, an enzyme critical for the replication of the HIV virus . These interactions highlight the compound’s potential as a therapeutic agent in treating metabolic disorders and viral infections.
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. In lung adenocarcinoma cell lines, this compound has demonstrated antiproliferative effects, leading to increased cell death rates . It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the Ras/Erk and PI3K/Akt signaling pathways, which are crucial for cell proliferation and survival . These effects underscore its potential as an anticancer agent.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, this compound inhibits the activity of dipeptidyl peptidase-IV by binding to its active site, thereby preventing substrate access . Additionally, it modulates gene expression by influencing transcription factors involved in cell proliferation and apoptosis . These molecular interactions are critical for understanding the compound’s therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under normal storage conditions, but its activity may decrease over extended periods . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained antiproliferative effects on cancer cells, indicating its potential for long-term therapeutic use .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exert beneficial effects, such as inhibiting tumor growth and improving metabolic function . At higher doses, this compound may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in glucose and lipid metabolism . For instance, this compound inhibits dipeptidyl peptidase-IV, leading to increased levels of incretin hormones, which play a role in glucose homeostasis . These interactions are crucial for understanding the compound’s metabolic effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Studies have shown that this compound is efficiently taken up by cells and distributed to various tissues, including the liver, kidneys, and lungs . The localization and accumulation of this compound in these tissues are important for its therapeutic efficacy and potential side effects .
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. This compound has been found to localize in the cytoplasm and nucleus of cells, where it interacts with various biomolecules . Targeting signals and post-translational modifications play a role in directing this compound to specific cellular compartments, thereby modulating its biological activity . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action.
特性
IUPAC Name |
pyrazolo[1,5-a]pyrazine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-7(12)6-5-1-2-9-10(5)4-3-8-6/h1-4H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHHMHMVQQSJLAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CC=N2)C(=N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2092330-98-6 | |
| Record name | pyrazolo[1,5-a]pyrazine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[5-(3-Methylazetidin-3-yl)-1,3,4-oxadiazol-2-yl]pyridine dihydrochloride](/img/structure/B1435730.png)
![9,9-Difluoro-1,4-dioxaspiro[5.5]undecan-5-one](/img/structure/B1435731.png)
![Methyl 3-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]propanoate](/img/structure/B1435732.png)


![1-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]piperazine hydrochloride](/img/structure/B1435737.png)
![(E)-1-[3-(Trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)but-3-en-1-one](/img/structure/B1435738.png)
![4-chloro-2-isopropyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1435741.png)

![{[1,2,4]Triazolo[4,3-a]pyridin-6-yl}boronic acid](/img/structure/B1435743.png)



